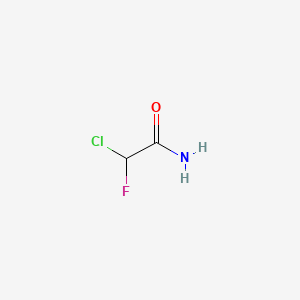

Chlorofluoroacetamide

Beschreibung

Overview of CFA as a Covalent Warhead in Targeted Covalent Inhibitors (TCIs)

Targeted Covalent Inhibitors (TCIs) are a class of small molecules that function by first binding non-covalently to a target protein and then forming a permanent, covalent bond with a specific amino acid residue, often a nucleophilic cysteine. nih.govacs.org This mechanism of action can lead to potent, sustained pharmacological activity and high selectivity. jst.go.jpnih.gov The reactive electrophilic group on the inhibitor responsible for forming this bond is known as a "warhead". nih.govresearchgate.net

Chlorofluoroacetamide (CFA) has emerged as a novel and sophisticated warhead for TCIs. kyushu-u.ac.jpresearchgate.net It is an α-chlorofluoroacetamide group that can be appended to a molecular scaffold designed to bind to a specific protein target. nih.govbiorxiv.org The primary mechanism involves the CFA warhead reacting with the thiol group of a cysteine residue within the protein's binding pocket. nih.gov This reaction forms a stable covalent adduct, thereby irreversibly inhibiting the protein's function. jst.go.jp

A key feature of CFA is its chemically tuned, weak reactivity. jst.go.jpnih.gov Unlike highly reactive electrophiles that can bind indiscriminately to off-target biomolecules, the modest reactivity of CFA requires a precise, proximity-driven interaction. nih.govjst.go.jp This means the inhibitor must first bind non-covalently and position the CFA warhead optimally near the target cysteine for the covalent reaction to occur efficiently. nih.gov This property is crucial for enhancing target selectivity and minimizing potential toxicity associated with non-specific covalent modifications. jst.go.jp

The stereochemistry of the CFA warhead has been shown to be critical for its inhibitory activity. rsc.org Research on inhibitors for the SARS-CoV-2 main protease (Mpro) revealed that specific enantiomers of the CFA-containing compound exhibited markedly higher inhibitory potency. rsc.orgnih.gov Computational docking and kinetic studies suggest that a specific configuration of the CFA warhead is essential for rapid and effective covalent modification of the target cysteine, highlighting the influence of chirality on inhibitor potency and selectivity. rsc.orgnih.gov

| Compound Class | Warhead | Target Protein | Significance | Reference |

|---|---|---|---|---|

| Dipeptidic CFA derivatives | This compound (CFA) | SARS-CoV-2 Mpro | Demonstrated potent, irreversible inhibition. Chirality of the CFA warhead was crucial for activity. | rsc.orgnih.gov |

| CFA-quinazoline | This compound (CFA) | Epidermal Growth Factor Receptor (EGFR) | Showed high reactivity and selectivity for Cys797 in EGFR. | nih.govkyushu-u.ac.jpacs.org |

| CFA-pyrimidine | This compound (CFA) | Mutated EGFR (L858R/T790M) | Exhibited higher inhibitory selectivity for mutated EGFR over wild-type compared to osimertinib. | nih.govacs.org |

Significance of CFA in Drug Discovery and Chemical Biology

The development of CFA as a covalent warhead holds considerable significance for drug discovery and chemical biology. kyushu-u.ac.jpbiorxiv.org Covalent inhibitors offer distinct advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to overcome drug resistance mechanisms. jst.go.jpnih.gov The unique, tunable reactivity of CFA helps to address the primary challenge of covalent inhibition: the risk of off-target effects. jst.go.jpacs.org By having a lower intrinsic reactivity, CFA-based inhibitors are less likely to react with other cellular thiols, leading to higher target specificity. biorxiv.orgnih.gov

CFA has been successfully incorporated into inhibitors for several critical disease targets. In oncology, CFA-based pyrimidine (B1678525) derivatives have been developed as third-generation inhibitors of mutated Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer (NSCLC). nih.govacs.org These inhibitors demonstrated higher selectivity for the mutated form of EGFR over the wild-type, a crucial feature for reducing side effects. nih.gov In virology, CFA was used to develop potent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a vital enzyme for viral replication. biorxiv.orgacs.org

A particularly interesting feature of CFA is the nature of its covalent bond. The CFA-thiol adduct has been shown to be susceptible to hydrolysis under neutral aqueous conditions, which can reversibly release the unmodified cysteine. researchgate.netnih.govacs.org However, when the adduct is formed within a solvent-sequestered protein binding pocket, such as that of EGFR, it remains stable. researchgate.netacs.org This environment-dependent stability can further enhance target selectivity by allowing for the reversal of off-target modifications exposed to the aqueous cellular environment. researchgate.netnih.gov

Furthermore, CFA has proven valuable in chemical biology research, particularly in fragment-based drug discovery (FBDD). jst.go.jpnih.gov Researchers have constructed libraries of small molecular fragments, each bearing a CFA warhead, to screen for novel covalent ligands against protein targets. jst.go.jpnih.gov This approach led to the identification of an irreversible inhibitor for the cysteine protease papain, demonstrating the utility of CFA-fragment libraries for the de novo discovery of selective covalent inhibitors. jst.go.jpnih.gov

Evolution of Halogenated Acetamides in Covalent Inhibition Strategies

The use of covalent inhibitors in medicine has a long history, but it has been marked by concerns over potential toxicity from non-specific reactions with off-target proteins. jst.go.jp Early covalent drugs often employed highly reactive warheads. nih.gov Within the class of halogenated acetamides, simple chloroacetamides were among the earlier electrophiles used. researchgate.net While effective at forming covalent bonds, their high reactivity was a significant drawback, leading to a greater potential for indiscriminate off-target binding. researchgate.net

The development of α-chlorofluoroacetamide (CFA) represents a significant evolution in this class of warheads. jst.go.jpnih.gov It was introduced as a new class of thiol-reactive warhead with a much weaker, or more "tuned," reactivity compared to chloroacetamides. jst.go.jp This refinement was a deliberate strategy to improve target selectivity. nih.gov The lower electrophilicity of CFA means that covalent bond formation is more dependent on the initial non-covalent binding affinity and precise positioning within the target's active site, a hallmark of modern targeted covalent inhibitors. researchgate.net

When compared to other widely used covalent warheads, such as acrylamides (which function as Michael acceptors), CFA derivatives have demonstrated higher selectivity in modifying target proteins like tyrosine kinases. nih.govbiorxiv.orgnih.gov This improved selectivity profile is a direct result of its finely-tuned chemical properties. jst.go.jp

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-2-fluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClFNO/c3-1(4)2(5)6/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIKMFCMUJNGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294193 | |

| Record name | 2-chloro-2-fluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-09-4 | |

| Record name | 431-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-2-fluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Chlorofluoroacetamide

Enantiopure Synthesis of CFA Derivatives

The stereochemistry of the α-carbon of the chlorofluoroacetamide moiety can significantly influence the biological activity and selectivity of CFA-based inhibitors. rsc.orgnih.gov Consequently, the development of methods for the enantiopure synthesis of CFA derivatives has been a critical area of research.

Ugi Multicomponent Reactions (MCR) in CFA Synthesis

The Ugi four-component reaction (Ugi-4CR) has proven to be a powerful and efficient method for the rapid synthesis of dipeptidic CFA derivatives. rsc.orgnih.gov This one-pot reaction involves the combination of an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid to generate α-acetamido carboxamide products. nih.govmdpi.com The use of chlorofluoroacetic acid as the carboxylic acid component in the Ugi reaction allows for the direct incorporation of the CFA warhead into peptide-like scaffolds. rsc.org This approach is highly modular, enabling the facile generation of diverse libraries of CFA derivatives by varying the other three components. nih.gov

A key advantage of the Ugi MCR is its ability to construct complex molecules in a single synthetic step, which significantly accelerates the drug discovery process. nih.govnih.gov For instance, this methodology was successfully employed to synthesize a series of dipeptidic CFA derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). rsc.org

Chiral Resolution Techniques for Chlorofluoroacetic Acid

To obtain enantiomerically pure CFA derivatives, the resolution of racemic chlorofluoroacetic acid is a crucial step. biorxiv.org Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org A common method for resolving carboxylic acids is through the formation of diastereomeric salts with a chiral resolving agent, often a chiral amine. wikipedia.orgveranova.com These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by techniques like crystallization. wikipedia.orgnih.gov Once separated, the chiral resolving agent can be removed to yield the enantiomerically pure chlorofluoroacetic acid. While specific details on the chiral resolution of chlorofluoroacetic acid are not extensively documented in the provided results, this classical technique remains a fundamental approach for obtaining the chiral building blocks necessary for enantiopure CFA synthesis. wikipedia.orgtcichemicals.com

Synthesis of Aza-Peptide Scaffolds Incorporating CFA

The synthesis of these aza-peptide CFA derivatives typically involves the coupling of an enantiopure intermediate with either (R)- or (S)-chlorofluoroacetic acid. biorxiv.org For example, an enantiopure aza-peptide intermediate can be conjugated with the desired enantiomer of chlorofluoroacetic acid using a suitable coupling reagent, such as COMU, to yield the final aza-peptide CFA derivative. biorxiv.org This approach has been successfully used to generate potent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro). biorxiv.orgelsevierpure.comnih.govacs.org

Preparation of Alkynylated CFA Analogues for Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to identify and characterize the active sites of enzymes in complex biological systems. nih.govnih.gov ABPP relies on the use of chemical probes that covalently bind to the active site of an enzyme. nih.gov To facilitate the detection and identification of probe-labeled proteins, these probes are often equipped with a reporter tag, such as an alkyne group, which can be visualized or enriched via bioorthogonal chemistry, like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.govmdpi.com

Alkynylated CFA analogues have been synthesized to serve as activity-based probes for identifying the protein targets of CFA-based inhibitors. acs.org These probes typically consist of the CFA warhead, a linker, and a terminal alkyne handle. acs.org The synthesis of these probes allows for the investigation of the proteome-wide selectivity of CFA-based compounds and can help in the identification of potential off-targets. nih.govacs.org For instance, an alkynylated analogue of a CFA-based inhibitor was used to evaluate its proteome-wide activity in live cells, revealing a lower level of off-target labeling compared to a more reactive acrylamide (B121943) probe. nih.gov

Chemical Tuning of CFA Reactivity for Selective Covalent Modification

A key advantage of the this compound warhead is its finely tuned and relatively weak intrinsic reactivity. nih.govsemanticscholar.org This property is crucial for the design of targeted covalent inhibitors with high selectivity, as it minimizes the risk of non-specific modification of off-target proteins. nih.govsemanticscholar.org The reactivity of the CFA group can be modulated by the surrounding chemical structure of the inhibitor. nih.gov

The covalent modification of a cysteine residue by a CFA derivative is often reversible. semanticscholar.orgnih.gov The resulting CFA-thiol adduct can undergo hydrolysis under aqueous conditions to regenerate the unmodified cysteine. semanticscholar.orgnih.gov However, when the adduct is formed within the solvent-sequestered binding pocket of a target protein, it can be stabilized and exhibit prolonged occupancy. semanticscholar.orgnih.gov This environment-dependent stability contributes to the high target selectivity of CFA-based inhibitors by reducing the accumulation of off-target modifications. semanticscholar.orgnih.gov

Reaction Mechanisms and Chemical Kinetics of Cfa Interactions

Covalent Bond Formation with Cysteine Residues

The primary mechanism of action for CFA-based inhibitors involves the formation of a stable covalent bond with the thiol group of a cysteine residue within the target protein. mdpi.com This targeted alkylation effectively inactivates the protein, leading to a sustained pharmacological effect. nih.gov The reactivity of the CFA moiety is finely tuned, being weak enough to avoid widespread off-target reactions but potent enough to engage the intended cysteine, particularly when the inhibitor is bound within the high-affinity environment of a protein's active site. nih.govmdpi.comjst.go.jp

The covalent modification of cysteine by chlorofluoroacetamide proceeds through a bimolecular nucleophilic substitution (SN2) reaction mechanism. biorxiv.org In this process, the nucleophilic sulfur atom of the cysteine residue directly attacks the electrophilic carbon of the CFA moiety—the carbon atom bonded to both the chlorine and fluorine atoms. This "backside attack" occurs in a single, concerted step where the carbon-sulfur bond forms simultaneously as the carbon-chlorine bond breaks, with the chloride ion acting as the leaving group. biorxiv.org

Quantum mechanics/molecular mechanics (QM/MM) calculations have identified this direct displacement as the most favorable pathway for the alkylation of cysteine residues, such as Cys797 in the Epidermal Growth Factor Receptor (EGFR), by CFA-based inhibitors. nih.gov This mechanism results in the lowest energy barrier and the most stable final product. nih.gov X-ray crystal structures of CFA inhibitors covalently bound to their target enzymes, such as SARS-CoV-2 3CL Protease (3CLpro), confirm the stereochemical outcome expected from an SN2 reaction, providing clear evidence for this mechanistic pathway. biorxiv.org

The fluorine atom is a critical component of the CFA warhead, playing a multifaceted role in its reactivity and selectivity. The high electronegativity of fluorine enhances the electrophilic character of the adjacent carbon atom, making it more susceptible to nucleophilic attack by the cysteine thiol. researchgate.net Beyond this inductive effect, the stereochemistry at the CFA's chiral center has a profound influence on the inhibitory activity. biorxiv.orgnih.govrsc.org

Studies have shown that stereoisomers of a CFA-inhibitor can exhibit markedly different potencies. For example, in the case of a dipeptidic inhibitor of SARS-CoV-2 Mpro, the compound with an (R,R) configuration was significantly more active than its other three stereoisomers. nih.gov Computational and kinetic studies suggest this stereoselectivity arises from specific interactions within the enzyme's active site. nih.govrsc.org The fluorine atom can participate in hydrogen bonding with nearby amino acid residues, such as an N-H···F hydrogen bond. nih.gov This interaction can lock the CFA warhead into a conformation that is optimal for the SN2 attack by the catalytic cysteine, effectively activating one stereoisomer over others. nih.gov This stereospecific activation is crucial for achieving high potency and selectivity in CFA-based covalent inhibitors. nih.gov

Reversible Covalent Adduct Formation and Hydrolysis

A key feature of the this compound warhead is the potential for its covalent adduct with cysteine to be reversible. semanticscholar.orgnih.govnih.gov The CFA-thiol adduct, while stable, is susceptible to hydrolysis under neutral aqueous conditions, which can regenerate the unmodified cysteine thiol. biorxiv.orgnih.govnih.gov

This reversibility is highly dependent on the local microenvironment. nih.govnih.gov When the CFA adduct is formed within a solvent-sequestered binding pocket of a target protein, like the ATP-binding site of EGFR, it can remain stable for extended periods (e.g., over 24 hours). nih.govnih.gov However, if the same adduct is exposed to the aqueous solvent, it can undergo hydrolysis. biorxiv.orgnih.gov This environment-dependent hydrolysis is a significant advantage, as it can reduce off-target protein modification. nih.govnih.gov Off-target adducts formed on solvent-exposed cysteines are more likely to hydrolyze and detach, minimizing potential toxicity, while the on-target adduct remains stabilized within the protein's binding site. nih.govbiorxiv.org

Kinetic Analysis of CFA Inhibition

The interaction between a CFA-based inhibitor and its target enzyme can be quantified through kinetic analysis. Such studies are essential for determining the potency and mechanism of inhibition. Enzyme kinetic analysis can distinguish between reversible inhibitors and those that display time- and concentration-dependent inhibition, which is a hallmark of irreversible or slowly reversible covalent modification. jst.go.jp For example, kinetic studies of CFA-fragments targeting the cysteine protease papain identified compounds that displayed this time-dependent inactivation, confirming a covalent mechanism. jst.go.jp

Table 1: Inhibitory Activities of Enantiopure CFA Derivatives Against SARS-CoV-2 3CLpro

| Compound | Configuration | IC₅₀ (nM) |

| 8a (YH-6) | (R)-CFA | 3.8 |

| 9 | (S)-CFA | 21 |

| 11 | (S)-CFA, (R)-pyrrolidone | 178 |

Data sourced from studies on covalent inhibitors for SARS-CoV-2 3CL Protease. biorxiv.orgnih.govacs.orgresearchgate.netresearchgate.net This table illustrates the importance of stereochemistry in the CFA warhead's potency.

The standard method for evaluating the inhibitory activity of CFA compounds is through in vitro enzymatic assays. jst.go.jpbiorxiv.org These procedures typically involve several key components:

Recombinant Enzyme: A purified, recombinant form of the target enzyme, such as SARS-CoV-2 3CLpro or papain, is used. jst.go.jpbiorxiv.orgnih.gov

Fluorogenic Substrate: A peptide substrate that releases a fluorescent molecule upon cleavage by the enzyme is used to monitor activity. jst.go.jpbiorxiv.org An example is Ac-Abu-Tle-Leu-Gln-MCA for 3CLpro assays. biorxiv.org

Incubation: The enzyme is pre-incubated with various concentrations of the CFA inhibitor for a set period (e.g., 30 minutes) to allow for covalent bond formation. biorxiv.org

Reaction Initiation and Monitoring: The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The increase in fluorescence over time is measured using a plate reader, which reflects the rate of enzyme activity. biorxiv.org

Data Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to a control without any inhibitor. From this data, the half-maximal inhibitory concentration (IC₅₀) value is determined by curve-fitting analysis. biorxiv.org These assays are crucial for determining the potency and structure-activity relationships of new CFA-based inhibitors. jst.go.jpbiorxiv.org

Computational Chemistry and Theoretical Analysis of Chlorofluoroacetamide

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Mechanisms

Quantum mechanics/molecular mechanics (QM/MM) calculations are a powerful tool for investigating the reaction mechanisms of covalent inhibitors. This hybrid method allows for a high-level quantum mechanical treatment of the reacting species, such as the CFA warhead and the target cysteine residue, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics.

In the case of CFA-based inhibitors targeting the epidermal growth factor receptor (EGFR), QM/MM calculations have been employed to explore the alkylation of Cys797. acs.org These studies have revealed that the most favored reaction mechanism is a direct displacement pathway. acs.org This mechanism is characterized by the lowest energy barrier and results in the formation of the most stable product, providing a clear rationale for the observed covalent modification. acs.org The insights gained from these calculations are instrumental in understanding the intrinsic reactivity of the CFA moiety and how it is modulated by the protein environment.

Molecular Docking and Binding Studies of CFA-Protein Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For CFA-based inhibitors, docking studies have been crucial in understanding their binding modes within the active sites of target proteins such as EGFR and SARS-CoV-2 3CL protease. acs.orgresearchgate.net

These studies have revealed that CFA-containing inhibitors can adopt extended conformations within the substrate-binding channels of their target enzymes. researchgate.net For instance, in the complex with SARS-CoV-2 3CL protease, the CFA unit forms a covalent bond with the catalytic Cys145 residue. researchgate.net The specific interactions between the inhibitor and the protein, including hydrogen bonds and van der Waals contacts, are critical for stabilizing the complex and orienting the CFA warhead for efficient covalent modification. The chirality of the CFA unit has also been shown to be crucial for strong inhibition, with the (R)-configuration being favored for potent activity against SARS-CoV-2 3CLpro. researchgate.net

Table 1: Key Interacting Residues in CFA-Protein Complexes

| Target Protein | CFA-Based Inhibitor | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| EGFR (L858R/T790M) | NSP-037 | Cys797 | Covalent Bond | acs.org |

| SARS-CoV-2 3CLpro | 8a (YH-6) | Cys145 | Covalent Bond | researchgate.net |

| SARS-CoV-2 Mpro | (R,R)-18 | Not specified | NH⋯F hydrogen bond | nih.gov |

Conformational Analysis and Stability of CFA Motifs

The conformational stability of the CFA motif and the inhibitor as a whole is a key determinant of its binding affinity and selectivity. acs.org Computational analyses have shown that upon binding to a target protein, both the protein and the CFA-containing inhibitor can undergo significant conformational changes. acs.org

For example, studies on the EGFR double mutant (L858R/T790M) have demonstrated that the binding of a CFA-based inhibitor induces larger conformational changes in the mutant protein compared to the wild-type. acs.org The stability of the diamine side chain and the CFA motif within the orthosteric site of the mutant EGFR is a critical factor for the observed disparate binding mechanism and enhanced inhibitory prowess. acs.org This conformational adaptability and stability are key to achieving high selectivity for the mutant over the wild-type protein.

Binding Free Energy Calculations and Decomposition Analysis

Binding free energy calculations provide a quantitative measure of the affinity between a ligand and its target protein. These calculations are essential for comparing the potency of different inhibitors and for understanding the energetic drivers of binding.

For a CFA-based inhibitor of EGFR, designated as inhibitor 18, the binding free energy of its complex was found to be -6.38 kcal/mol greater than that of the complex with osimertinib, a clinically approved inhibitor. acs.org This significant difference in binding free energy explains the observed difference in their selectivity. acs.org

Table 2: Binding Free Energy Comparison of EGFR Inhibitors

| Inhibitor | Target | Binding Free Energy Difference (kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|

| NSP-037 (18) vs. Osimertinib (7) | EGFRDM | -6.38 | Higher affinity of NSP-037 explains its enhanced selectivity. | acs.org |

Computational Prediction of Binding Selectivity

A major goal of computational chemistry in drug design is the accurate prediction of binding selectivity. This is particularly important for covalent inhibitors to minimize off-target effects. Computational approaches have been successfully used to elucidate the mechanisms behind the enhanced selectivity of CFA-based inhibitors.

For instance, the CFA-based inhibitor NSP-037 exhibits a seven-fold increase in inhibition selectivity for the double-mutant EGFR (L858R/T790M) over the wild-type EGFR when compared to osimertinib. acs.org Computational studies have attributed this improved selectivity to a combination of factors, including the larger conformational changes induced in the mutant protein upon binding and the enhanced stability of the inhibitor's conformation in the mutant's active site. acs.org The electrostatic contributions of key residues were also identified as playing a significant role in this selectivity. acs.org

Integration of Computational Approaches in Inhibitor Design

The design of potent and selective CFA-based inhibitors is greatly facilitated by the integration of multiple computational approaches. By combining techniques such as molecular docking, QM/MM calculations, conformational analysis, and binding free energy calculations, a comprehensive understanding of the structure-activity relationship can be achieved.

The development of NSP-037 as a selective inhibitor for the L858R/T790M EGFR mutant serves as an excellent example of this integrated approach. acs.org The use of various computational methods allowed researchers to decipher the intricate molecular mechanisms underlying its improved selectivity. acs.org This knowledge is invaluable for the rational design of next-generation inhibitors with even greater potency and specificity. Computational studies can guide the modification of the inhibitor's scaffold, linker, and warhead to optimize its interactions with the target protein and enhance its therapeutic profile. biorxiv.org

Biological Interactions and Mechanistic Studies of Cfa Based Inhibitors

Targeted Covalent Inhibition of Disease-Associated Proteins

Covalent inhibitors function by forming a permanent bond with their target protein, which can offer advantages in terms of potency and duration of action over non-covalent inhibitors. The CFA group serves as a reactive component that can be appended to a molecular scaffold designed to selectively bind to the protein of interest. This targeted approach aims to minimize off-target effects by directing the reactive CFA group to a specific cysteine residue within the intended protein target.

SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibition by CFA

The main protease (Mpro), also known as 3C-like protease (3CLpro), is a crucial enzyme for the replication of coronaviruses, including SARS-CoV-2. biorxiv.orgresearchgate.net It is a cysteine protease that cleaves the viral polyproteins into functional non-structural proteins. biorxiv.org The active site of Mpro contains a catalytic dyad composed of cysteine (Cys145) and histidine (His41). researchgate.net The nucleophilic thiol group of Cys145 is the target for covalent inhibition by various electrophilic warheads, including CFA. biorxiv.org

Researchers have developed irreversible SARS-CoV-2 Mpro inhibitors that incorporate the CFA moiety as a warhead to covalently modify the catalytic Cys145. biorxiv.org These inhibitors are often peptidomimetic, designed to mimic the natural substrate of the protease to achieve high binding affinity and specificity. researchgate.net

The stereochemistry of the CFA warhead has a profound impact on the inhibitory activity of these compounds against SARS-CoV-2 Mpro. biorxiv.org Studies on dipeptidic CFA derivatives have revealed that the different stereoisomers exhibit markedly different potencies. biorxiv.org

For instance, in a study of four stereoisomers of a potent inhibitor designated as compound 18 , the (R,R)-isomer demonstrated significantly higher inhibitory activity than the other isomers ((R,S), (S,R), and (S,S)). biorxiv.org Kinetic analysis showed that all isomers acted as irreversible inhibitors, but the (R) configuration of the CFA warhead was found to be crucial for rapid covalent inhibition of Mpro. biorxiv.org This highlights the importance of the three-dimensional arrangement of atoms in the inhibitor for optimal interaction with the enzyme's active site. biorxiv.org

| Stereoisomer | IC50 (µM) |

|---|---|

| (R,R)-18 | 0.19 |

| (R,S)-18 | 10.62 |

| (S,R)-18 | 2.24 |

| (S,S)-18 | 14.04 |

X-ray crystallography has provided detailed insights into the binding mode of CFA-based inhibitors with the SARS-CoV-2 Mpro. acs.org The crystal structure of an aza-peptide CFA inhibitor, YH-6 , in complex with Mpro revealed that the inhibitor forms a covalent bond with the sulfur atom of the catalytic Cys145 residue. acs.org

The structure showed that the nucleophilic attack of the Cys145 thiol occurs on the carbon atom of the CFA group, leading to the displacement of the chlorine atom in what is suggested to be an SN2 reaction mechanism. acs.org The carboxamide oxygen of the CFA moiety forms hydrogen bonds with the backbone amides of Gly143 and Cys145, which helps to stabilize the covalent adduct within the active site. acs.org These structural details are invaluable for the rational design and optimization of future CFA-based Mpro inhibitors.

The high degree of conservation of the Mpro active site across different coronaviruses suggests that inhibitors targeting this enzyme could have broad-spectrum antiviral activity. nih.gov Studies have shown that CFA-based inhibitors are not only potent against SARS-CoV-2 but also exhibit activity against other coronaviruses.

For example, the CFA-based inhibitor (R,R)-18 was found to potently inhibit the Mpro of SARS-CoV-1, the virus responsible for the 2003 SARS outbreak, with an IC50 value of 0.094 µM. nih.gov Furthermore, another CFA-based inhibitor, YH-6 , and a related compound, 8b , demonstrated strong antiviral activities against MERS-CoV and HCoV-OC43, with EC50 values in the low nanomolar range. biorxiv.org This suggests the potential utility of CFA-based 3CLpro inhibitors against a variety of coronavirus infections. biorxiv.org

| Compound | Virus | EC50 (nM) |

|---|---|---|

| YH-6 (8a) | MERS-CoV | 1.4 |

| HCoV-OC43 | 3.6 | |

| 8b | MERS-CoV | 2.3 |

| HCoV-OC43 | 2.9 |

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a key role in regulating cell growth and proliferation. mdpi.comelsevierpure.com Mutations in the EGFR gene can lead to its constitutive activation, driving the development of various cancers, including non-small-cell lung cancer (NSCLC). mdpi.com Targeted covalent inhibitors have been developed to irreversibly bind to a cysteine residue (Cys797) in the ATP-binding site of EGFR, thereby blocking its activity. mdpi.com The chlorofluoroacetamide group has been successfully employed as a warhead in the design of third-generation EGFR inhibitors. nih.gov

A significant challenge in EGFR-targeted therapy is the emergence of resistance mutations, such as the T790M mutation, which renders first- and second-generation inhibitors less effective. mdpi.com Third-generation inhibitors are designed to be selective for mutant forms of EGFR, such as the L858R/T790M double mutant, while sparing the wild-type (WT) receptor to minimize side effects. mdpi.com

CFA-based pyrimidine (B1678525) derivatives have been developed as potent and selective covalent inhibitors of mutated EGFR. nih.gov One such inhibitor, NSP-037 (compound 18 ), demonstrated higher inhibitory selectivity for the L858R/T790M mutant EGFR over wild-type EGFR when compared to the clinically approved drug osimertinib. nih.gov Computational studies have suggested that the conformational stability of the CFA motif within the active site of the double-mutant EGFR contributes to this enhanced selectivity. researchgate.net The replacement of the CFA warhead with a non-reactive acetyl group resulted in a dramatic decrease in activity, confirming the importance of covalent bond formation for the inhibitor's potency. nih.gov

| Compound | EGFRL858R/T790M IC50 (nM) | EGFRWT IC50 (nM) | Selectivity Index (WT/mutant) |

|---|---|---|---|

| NSP-037 (18) | 3.1 | 110 | 35.5 |

| Osimertinib | 12 | 186 | 15.5 |

Comparison with Clinically Approved Inhibitors (e.g., Osimertinib)

Osimertinib is a third-generation, clinically approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a standard of care for non-small cell lung cancer (NSCLC) with specific EGFR mutations. youtube.commdpi.com It effectively targets both sensitizing mutations (Exon 19 deletions or L858R) and the T790M resistance mutation. youtube.com Like CFA-based inhibitors, osimertinib is a covalent inhibitor that targets a cysteine residue (Cys797) in the ATP-binding site of EGFR.

CFA-appended quinazolines have been developed as TCIs that also target Cys797 of EGFR. nih.gov While both inhibitor types utilize a covalent mechanism, CFA-based inhibitors are distinguished by the unique properties of the CFA warhead. Research indicates that CFA-quinazoline exhibits higher target specificity for EGFR in cellular environments compared to corresponding Michael acceptors across a broad concentration range. nih.gov A key differentiating feature is the environment-dependent stability of the CFA-cysteine adduct. This adduct is stable within the solvent-sequestered ATP-binding pocket of EGFR but is susceptible to hydrolysis in aqueous conditions, which can reverse the modification. nih.gov This property is proposed to reduce off-target protein modifications by eliminating labels on solvent-exposed cysteines, a potential advantage in minimizing toxicity. nih.govnih.govbiorxiv.org

Below is a comparative table outlining the characteristics of CFA-based EGFR inhibitors and Osimertinib.

| Feature | CFA-Based EGFR Inhibitors | Osimertinib |

| Target | Cys797 of EGFR nih.gov | Cys797 of EGFR youtube.com |

| Mechanism | Targeted Covalent Inhibition nih.gov | Targeted Covalent Inhibition youtube.com |

| Warhead | α-Chlorofluoroacetamide (CFA) nih.gov | Michael Acceptor (Acrylamide) |

| Selectivity | High target specificity demonstrated in cells compared to other Michael acceptors. nih.govnih.gov | Highly selective for mutated EGFR; established clinical efficacy. youtube.com |

| Adduct Stability | Reversible hydrolysis of adduct in aqueous environments, stable in binding pocket. nih.govbiorxiv.org | Forms a stable, irreversible covalent bond. |

| Potential Advantage | Environment-dependent hydrolysis may reduce off-target labeling and associated toxicity. nih.govnih.gov | Proven clinical benefit in progression-free and overall survival. youtube.commdpi.com |

Tyrosine Kinase Modulation

The CFA warhead has demonstrated utility in the modulation of multiple tyrosine kinases through targeted covalent inhibition. nih.gov Its application is not limited to EGFR. Studies have shown that appending the CFA moiety to different molecular scaffolds can direct its activity toward other kinases. For instance, a CFA-appended quinazoline was engineered to show high reactivity and specificity toward Cys797 of EGFR. nih.gov In a separate application, a CFA-appended pyrazolopyrimidine was found to irreversibly inhibit Bruton's tyrosine kinase (BTK), another important therapeutic target, with high target specificity. nih.gov This demonstrates the versatility of the CFA warhead in creating selective inhibitors for different members of the tyrosine kinase family, a class of enzymes frequently implicated in cancer and inflammatory diseases.

Cysteine Protease Targeting (e.g., Papain)

Beyond kinases, the CFA warhead has been successfully applied to target cysteine proteases. In one study, a fragment-based drug discovery approach was used to screen a library of 30 CFA-appended compounds against the model cysteine protease, papain. nih.govjst.go.jp This screening identified a CFA-benzothiazole compound as an irreversible inhibitor of papain. nih.govjst.go.jp Kinetic analysis confirmed the irreversible nature of the inhibition, and mass spectrometry analysis verified the formation of a covalent adduct between the inhibitor and the enzyme. nih.gov This research highlights that the CFA warhead is effective not only for targeting non-catalytic cysteines, as in many kinase inhibitors, but also for modifying the highly reactive catalytic cysteines found in the active sites of proteases. jst.go.jp

Proteome-Wide Reactivity and Selectivity Profiling

A critical aspect of developing covalent inhibitors is ensuring high target selectivity to minimize the risk of toxicity from off-target modifications. nih.gov The CFA warhead was specifically developed as a weakly reactive electrophile to achieve this goal. nih.govbiorxiv.org Studies comparing CFA derivatives to structurally related acrylamide-based inhibitors found that the CFA compounds exhibited higher selectivity in covalently modifying their target tyrosine kinases. nih.govbiorxiv.org

A unique feature contributing to this selectivity is the potential for the CFA-thiol adduct to be hydrolyzed under neutral aqueous conditions. biorxiv.org This reversibility can eliminate off-target labeling on solvent-exposed cysteines, thereby enhancing the inhibitor's specificity for the target protein where the adduct is shielded from the aqueous environment. nih.govbiorxiv.org This characteristic contrasts with more indiscriminately reactive electrophiles, which have been shown to bind to hundreds of cysteine residues throughout the proteome. escholarship.org

Activity-Based Protein Profiling (ABPP) in Live Cells

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the target engagement and selectivity of covalent probes in a native biological context. nih.govuniversiteitleiden.nlnih.gov This method has been instrumental in evaluating the performance of CFA-based inhibitors in live cells.

In one study, an alkyne-modified analog of a CFA-based papain inhibitor was used as an ABPP probe. The experiment revealed that the probe covalently labeled papain with high selectivity within a complex proteome. nih.gov Another study directly compared the proteome-wide reactivity of a dipeptidic CFA inhibitor to a corresponding acrylamide-based probe in live A431 cells. nih.gov The subsequent fluorescence analysis showed that the acrylamide (B121943) probe resulted in significantly higher levels of off-target labeling, underscoring the low indiscriminate reactivity of the CFA-based inhibitor within a cellular environment. nih.gov

Assessment of Off-Target Labeling and Toxicity

The intrinsic design of the CFA warhead—combining weak reactivity with the potential for adduct hydrolysis—aims to mitigate off-target labeling and the associated toxicity that has historically been a concern for covalent inhibitors. nih.govjst.go.jp In live-cell experiments, CFA-quinazoline demonstrated superior target specificity for EGFR compared to equivalent Michael acceptors over a wide range of concentrations. nih.gov

Structure-Activity Relationship (SAR) Studies of CFA Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of inhibitors. Such studies have been performed on CFA derivatives, notably for inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), a cysteine protease. nih.govresearchgate.net These investigations involved the synthesis of various CFA derivatives with modifications at different positions to determine how these structural changes affect inhibitory activity. nih.gov

A pivotal finding from these SAR studies was the critical role of stereochemistry at the CFA warhead. For inhibitors targeting both Mpro and 3CLpro, the (R)-configuration of the CFA unit was consistently found to be essential for high-potency inhibition. nih.govbiorxiv.orgelsevierpure.com In one instance, out of four possible stereoisomers of a dipeptidic CFA inhibitor, the (R,R)-isomer showed significantly greater inhibitory activity against Mpro than the other isomers. nih.gov Computational docking and kinetic studies suggested that this specific configuration is crucial for the rapid and efficient covalent modification of the catalytic cysteine in the protease's active site. nih.gov The systematic combination of these SAR findings enabled the design of structurally optimized CFA inhibitors with potent activity. nih.govresearchgate.net

The table below summarizes SAR data for selected CFA derivatives targeting SARS-CoV-2 Mpro, illustrating the impact of structural modifications on inhibitory activity.

| Compound | R1 Group | R2 Group | R3 Group | IC50 (μM) |

| 3 | 3-Fluorophenyl | Cyclohexyl | tert-Butyl | 1.12 (as diastereomixture) |

| 16 | 3-Pyridyl | Cyclohexyl | tert-Butyl | 0.73 (as diastereomixture) |

| 17B | 7-Isoquinoline | Cyclohexyl | tert-Butyl | 1.43 |

| 18B | (S)-pyrrolidin-2-yl | Cyclohexyl | 3-Fluorophenyl | 0.21 |

| 19B | (S)-pyrrolidin-2-yl | Cyclohexyl | 3-Pyridyl | 0.14 |

Data sourced from studies on SARS-CoV-2 Mpro inhibitors. nih.gov

Enzymatic and Cellular Assays for Inhibitory Activity

The evaluation of this compound (CFA)-based inhibitors relies on a combination of enzymatic and cell-based assays to determine their potency, selectivity, and functional efficacy in a biological context. These assays are crucial for establishing structure-activity relationships (SAR) and identifying promising lead compounds.

Enzymatic Assays

Enzymatic assays are conducted in vitro to directly measure the inhibitory activity of CFA compounds against purified enzymes. A common approach involves the use of fluorogenic substrates that release a fluorescent signal upon cleavage by the target enzyme. The reduction in fluorescence in the presence of an inhibitor allows for the quantification of its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

For instance, the inhibitory activity of CFA derivatives against the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro or 3CLpro) has been extensively studied using a fluorogenic peptide substrate, Ac-Abu-Tle-Leu-Gln-(4-methylcoumaryl-7-amide). nih.govbiorxiv.org In these assays, researchers identified dipeptidic CFA compounds as potent Mpro inhibitors. nih.gov The chirality of the CFA warhead was found to be a critical determinant of inhibitory activity. Among four stereoisomers of a potent inhibitor designated as compound 18 , the (R,R)-18 isomer demonstrated markedly higher activity against Mpro than the other isomers. nih.gov

Similarly, studies on a series of CFA derivatives based on an aza-peptide scaffold revealed that compound 8a (YH-6) , which has an R configuration at the CFA unit, exhibited the strongest inhibitory activity against SARS-CoV-2 3CLpro, with an IC50 value of 3.8 nM. biorxiv.org This was significantly more potent than its (S)-CFA isomer 9 , which had an IC50 of 21 nM. biorxiv.org

Selectivity is a key parameter assessed through enzymatic assays. CFA-based inhibitors have been tested against other proteases to determine their specificity. The potent Mpro inhibitor (R,R)-18 was found to potently inhibit SARS-CoV-1 Mpro but did not inhibit SARS-CoV-2 papain-like protease (PLpro) or human cathepsins B and L at concentrations up to 20 μM. nih.gov Likewise, compound 8a (YH-6) showed negligible inhibition against human cysteine proteases such as cathepsin L and B (IC50 > 10 µM). biorxiv.org

Fragment-based screening using a library of 30 CFA-appended compounds against the cysteine protease papain also utilized a fluorescence enzymatic assay. jst.go.jp In this screen, which used the substrate Benzoyl-L-arginine 4-methyl-coumaryl-7-amide, CFA-benzothiazole 30 was identified as a moderate irreversible inhibitor of papain. jst.go.jp

Table 1: Enzymatic Inhibitory Activity of Selected CFA-Based Compounds

| Compound | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| 3B | SARS-CoV-2 Mpro | 0.44 µM | nih.gov |

| Acrylamide 1 | SARS-CoV-2 Mpro | 2.62 µM | nih.gov |

| (R,R)-18 | SARS-CoV-2 Mpro | 0.094 µM | nih.gov |

| (R,R)-18 | SARS-CoV-1 Mpro | 0.094 µM | nih.gov |

| (R,R)-18 | Cathepsin B | > 20 µM | nih.gov |

| (R,R)-18 | Cathepsin L | > 20 µM | nih.gov |

| 8a (YH-6) | SARS-CoV-2 3CLpro | 3.8 nM | biorxiv.org |

| 9 | SARS-CoV-2 3CLpro | 21 nM | biorxiv.org |

| 10a | SARS-CoV-2 3CLpro | 7.8 nM | biorxiv.org |

| 11 | SARS-CoV-2 3CLpro | 178 nM | biorxiv.org |

| 8a (YH-6) | Cathepsin B | > 10 µM | biorxiv.org |

| 8a (YH-6) | Cathepsin L | > 10 µM | biorxiv.org |

| 30 | Papain | ~10-100 µM | jst.go.jp |

Cellular Assays

Cellular assays are essential for evaluating the efficacy of inhibitors in a more physiologically relevant environment. For antiviral agents, these assays typically involve infecting cultured cells with the target virus and measuring the ability of the compound to inhibit viral replication. researchgate.netnih.gov The potency in these assays is often reported as the half-maximal effective concentration (EC50).

The antiviral activity of CFA-based inhibitors against SARS-CoV-2 has been evaluated by measuring the inhibition of the virus-induced cytopathic effects in infected cells. biorxiv.org In these experiments, compounds 8a (YH-6) and 8b demonstrated strong antiviral activities in 293T cells. biorxiv.org Interestingly, the antiviral potency of these CFA-based inhibitors was found to decrease significantly in VeroE6T cells. biorxiv.org Further investigation revealed that this effect could be reversed by the presence of CP-100356 , an inhibitor of the P-glycoprotein (P-gp) efflux pump. biorxiv.org This suggests that some CFA-based inhibitors may be substrates for P-gp, which can impact their effective concentration within certain cell types. biorxiv.org The research confirmed that the (R)-configuration of the CFA unit in 8a (YH-6) is crucial for blocking SARS-CoV-2 replication in infected cells. biorxiv.orgresearchgate.netnih.gov

Table 2: Antiviral Activity of Selected CFA-Based Inhibitors in Cell-Based Assays

| Compound | Virus Strain | Cell Line | EC50 Value | Note | Source |

|---|---|---|---|---|---|

| 8a (YH-6) | SARS-CoV-2 (WK-521) | 293T-ACE2/TMPRSS2 | 26 nM | - | biorxiv.org |

| 8b | SARS-CoV-2 (WK-521) | 293T-ACE2/TMPRSS2 | 19 nM | - | biorxiv.org |

| 10a | SARS-CoV-2 (WK-521) | 293T-ACE2/TMPRSS2 | 160 nM | - | biorxiv.org |

| 10b | SARS-CoV-2 (WK-521) | 293T-ACE2/TMPRSS2 | 120 nM | - | biorxiv.org |

| 8a (YH-6) | SARS-CoV-2 (WK-521) | VeroE6/TMPRSS2 | 2.0 µM | - | biorxiv.org |

| 8a (YH-6) | SARS-CoV-2 (WK-521) | VeroE6/TMPRSS2 | 16 nM | With 0.5 µM CP-100356 | biorxiv.org |

| 8a (YH-6) | MERS-CoV | 293T-DPP4 | 1.4 nM | - | biorxiv.org |

| 8b | MERS-CoV | 293T-DPP4 | 1.6 nM | - | biorxiv.org |

Advanced Analytical Techniques in Cfa Research

Mass Spectrometry (MS) for Adduct Confirmation and Proteomics

Mass spectrometry is an indispensable tool in CFA research, primarily used to confirm the formation of a covalent bond between a CFA-containing molecule and its target protein. It also offers powerful quantitative approaches to assess the selectivity of these compounds across the entire proteome.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large biomolecules like proteins, making it ideal for confirming the formation of covalent adducts. In a typical workflow, the target protein is incubated with the CFA derivative. The resulting mixture is then analyzed by ESI-MS. The formation of a covalent adduct is confirmed by observing a specific mass shift in the protein's molecular weight that corresponds precisely to the mass of the bound inhibitor fragment.

For instance, in a study involving a fragment library of CFA derivatives screened against the cysteine protease papain, ESI-MS was used to confirm the covalent modification of the enzyme. biorxiv.org The analysis of papain treated with a CFA-benzothiazole inhibitor revealed a mass increase of 253 Da, which is consistent with the formation of a 1:1 covalent adduct between the protein and the inhibitor. biorxiv.org This direct evidence is crucial for validating the mechanism of action for irreversible or covalent inhibitors.

This table is interactive. Users can sort columns by clicking on the headers.

While confirming on-target engagement is vital, understanding the selectivity of a reactive compound across the entire cellular proteome is equally important to minimize off-target effects. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomics technique that can be employed to assess the selectivity of CFA inhibitors.

SILAC works by metabolically incorporating "heavy" stable isotope-labeled amino acids (e.g., ¹³C₆-arginine, ¹³C₆¹⁵N₂-lysine) into the entire proteome of one cell population, while a control population is grown in media with normal "light" amino acids. researchgate.netnih.gov After treating one population with the CFA compound, the cell lysates are combined, and the proteins are digested into peptides. Mass spectrometry analysis can then distinguish between the heavy and light peptides. The ratio of the heavy to light signal for each peptide provides a precise measure of its relative abundance.

For a CFA inhibitor, a SILAC experiment would involve treating the "heavy" labeled cells with the compound and leaving the "light" cells as an untreated control. By identifying which proteins have been covalently modified by the CFA warhead (often through specialized data analysis workflows that search for the specific mass modification), researchers can quantify the extent of labeling for thousands of proteins simultaneously. A truly selective inhibitor would show a high ratio of modification on the intended target protein with minimal modification of other proteins. This high-throughput capability is invaluable for profiling the selectivity of covalent inhibitors and guiding the design of more specific molecules. researchgate.netnih.gov

X-ray Crystallography for Structural Elucidation of CFA-Protein Complexes

X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information, revealing the precise atomic-level interactions between a CFA inhibitor and its protein target. nih.govnih.gov This technique is fundamental to structure-based drug design, allowing researchers to visualize how the inhibitor binds and to make rational modifications to improve potency and selectivity.

The process involves growing a high-quality crystal of the protein-inhibitor complex and then diffracting X-rays through it. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein and the covalently bound inhibitor is built and refined. nih.gov

A key example is the determination of the X-ray crystal structure of the SARS-CoV-2 3C-like protease (3CLpro) in complex with a CFA-based inhibitor, YH-6, at 1.6 Å resolution (PDB code: 7XAR). biorxiv.orgrcsb.orgpdbj.org The crystal structure unambiguously showed that the CFA unit of the inhibitor forms a covalent bond with the catalytic Cys145 residue in the enzyme's active site. biorxiv.orgpdbj.org The electron density map clearly defined the inhibitor's conformation within the substrate-binding channel, revealing critical hydrogen bonds and hydrophobic interactions that contribute to its binding affinity. biorxiv.org This structural information is invaluable for understanding the basis of inhibition and for designing next-generation antiviral agents.

Table 2: Crystallographic Data for 3CLpro-YH-6 Complex

| Parameter | Value |

|---|---|

| PDB Code | 7XAR |

| Resolution | 1.60 Å |

| R-Value Work | 0.173 |

| R-Value Free | 0.206 |

This table is interactive. Users can sort columns by clicking on the headers.

Fluorescence-Based Assays for Compound Screening and Inhibition

Fluorescence-based assays are a cornerstone of high-throughput screening (HTS) for the discovery of new enzyme inhibitors. rcsb.org These assays are highly sensitive, easily automated, and can be configured to measure the rate of an enzymatic reaction. rcsb.org In the context of CFA research, they are used to rapidly screen libraries of CFA-containing fragments or compounds to identify initial "hits" that inhibit a target protein.

Typically, the assay uses a substrate that becomes fluorescent upon being processed by the enzyme. The inhibitory activity of a CFA compound is measured by the reduction in the fluorescent signal produced over time. For example, the discovery of CFA-benzothiazole as a papain inhibitor was achieved by screening a library of 30 CFA derivatives using a fluorescence enzymatic assay. biorxiv.orgresearchgate.net Similarly, the inhibitory activity of CFA derivatives against the SARS-CoV-2 3CL protease was assessed using an in vitro enzymatic assay with a fluorogenic peptide substrate. pdbj.org These assays are crucial for determining key parameters like the half-maximal inhibitory concentration (IC₅₀), which quantifies the potency of an inhibitor.

Chromatographic Techniques for Analysis of Reaction Products

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis and purification of reaction products in CFA research. proteopedia.org HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). proteopedia.org

In the study of CFA-protein interactions, HPLC is often coupled with mass spectrometry (LC-MS) to analyze the intact protein after incubation with the inhibitor. This allows researchers to separate the modified protein from the unmodified protein and other reaction components before MS analysis, providing cleaner data for confirming adduct formation. For example, the analysis of the papain-CFA adduct was performed using an LC-MS system, where the protein sample was first separated on a C18 reverse-phase column before being introduced into the mass spectrometer. nih.gov HPLC is also used extensively in the synthesis of CFA derivatives to monitor reaction progress and to purify the final compounds to a high degree. biorxiv.orgresearchgate.net

Spectroscopic Methods for Mechanistic Insights

Spectroscopic methods provide detailed information about molecular structure and reactivity, offering deep mechanistic insights into how CFA compounds interact with their targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation of small molecules and for studying reaction mechanisms. semanticscholar.orgresearchgate.net Due to the presence of a fluorine atom in the chlorofluoroacetamide warhead, ¹⁹F NMR is a particularly valuable tool. ¹⁹F NMR offers high sensitivity and a large chemical shift range with no background signal from biological systems, making it an ideal spectroscopic probe to monitor the chemical environment of the CFA moiety during its reaction with a target thiol like cysteine. pdbj.org

Fourier-Transform Infrared (FTIR) Spectroscopy can be used to monitor changes in the vibrational modes of chemical bonds within a molecule. nih.govcalis.edu.cn This technique could be applied to study the reaction of CFA with a target protein by observing changes in the vibrational frequencies associated with the C-Cl, C-F, and amide bonds of the CFA warhead, as well as the S-H bond of the target cysteine residue. Such studies can provide evidence of bond formation and offer insights into the chemical transformations occurring during the covalent modification process.

Computational methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM) calculations, complement experimental spectroscopy by modeling the reaction at a theoretical level. These calculations can map out the entire energy landscape of the reaction, determine the structure of the transition state, and calculate the energy barrier for the reaction. For a CFA-based inhibitor of the Epidermal Growth Factor Receptor (EGFR), QM/MM calculations showed that the favored mechanism for the alkylation of the target cysteine is a direct displacement, and these calculations determined the energy barrier for this key step.

Future Directions and Research Perspectives for Chlorofluoroacetamide

Development of Novel CFA-Based Covalent Ligands

The utility of chlorofluoroacetamide as a mildly reactive electrophile has been a cornerstone of its application in developing targeted covalent inhibitors. nih.govunife.it Future research will likely focus on expanding the diversity and sophistication of CFA-based covalent ligands. A key strategy in this endeavor is the application of fragment-based drug discovery (FBDD). nih.govunife.it This approach involves screening a library of small molecular fragments containing the CFA warhead to identify those that bind to a protein of interest. nih.gov Hits from these screens can then be elaborated and optimized to generate potent and selective covalent inhibitors.

One of the advantages of using CFA in FBDD is its attenuated reactivity, which minimizes promiscuous labeling and allows for the identification of fragments with specific binding affinity for the target protein. nih.govunife.it This strategy has been successfully demonstrated in the discovery of covalent inhibitors for cysteine proteases, such as papain. nih.govunife.it

| Research Area | Key Findings | Significance |

|---|---|---|

| Fragment-Based Drug Discovery (FBDD) | A fragment library of 30 CFA-appended compounds was used to screen for inhibitors of the cysteine protease papain. nih.govunife.it | Demonstrates the utility of CFA-fragment libraries for the de novo discovery of target-selective covalent inhibitors. nih.govunife.it |

| Selective Covalent Inhibition | CFA-based inhibitors have shown high selectivity for their target proteins, such as EGFR and Bruton's tyrosine kinase. biorxiv.org | The environment-dependent hydrolysis of the CFA-cysteine adduct can reduce off-target protein modification. biorxiv.org |

Further development in this area will likely involve the creation of larger and more diverse CFA-fragment libraries to screen against a wider range of protein targets. Additionally, the chemical space of the fragments can be expanded to include a variety of scaffolds and functionalities to improve binding affinity and selectivity.

Exploration of CFA in Other Therapeutic Areas

Initial research on CFA-based compounds has primarily focused on their potential as inhibitors of cysteine proteases and certain kinases. nih.govjddhs.com However, the unique properties of the CFA warhead suggest that its application could be extended to a broader range of therapeutic areas.

One promising avenue is the development of antiviral agents. The 3C-like protease (3CLpro) of SARS-CoV-2, a cysteine protease essential for viral replication, has been identified as a viable target for CFA-based inhibitors. jddhs.commgesjournals.comjddhs.com Research has led to the development of CFA derivatives, such as YH-6, which have demonstrated potent inhibition of SARS-CoV-2 3CLpro and strong antiviral activity in infected cells. jddhs.commgesjournals.comjddhs.com

Another area of exploration is oncology. The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often mutated in non-small-cell lung cancer. A CFA-based irreversible inhibitor, NSP-037 (18), has shown significant selectivity for the L858R/T790M double-mutant EGFR over the wild type. This highlights the potential of CFA in developing targeted cancer therapies.

| Therapeutic Area | Protein Target | Example Compound | Potential Application |

|---|---|---|---|

| Antiviral (COVID-19) | SARS-CoV-2 3CL Protease | YH-6 | Treatment of COVID-19. jddhs.commgesjournals.comjddhs.com |

| Oncology (Non-Small-Cell Lung Cancer) | L858R/T790M double-mutant EGFR | NSP-037 (18) | Targeted therapy for lung cancer. |

| General Cysteine Protease Inhibition | Papain | CFA-benzothiazole 30 | Research tool and potential for various diseases involving cysteine proteases. unife.it |

Future research should explore the application of CFA-based inhibitors against other disease-associated proteins with accessible cysteine residues. This could include targets in areas such as neurodegenerative diseases, inflammatory disorders, and other infectious diseases.

Integration of Artificial Intelligence and Machine Learning in CFA Design

The design and optimization of novel CFA-based compounds can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML) approaches. researchgate.nettcichemicals.comresearchgate.net These computational tools can be employed at various stages of the drug discovery pipeline, from target identification to lead optimization. researchgate.netresearchgate.netmanchester.ac.uk

AI and ML algorithms can be trained on large datasets of chemical structures and their biological activities to develop predictive models. researchgate.netmanchester.ac.uk These models can then be used to screen virtual libraries of CFA derivatives to identify candidates with a high probability of being active against a specific target. This de novo design approach can generate novel molecular structures that may not be conceived through traditional medicinal chemistry approaches. researchgate.net

Furthermore, AI and ML can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of CFA-based compounds, as well as their potential toxicity. researchgate.net This allows for the early identification of candidates with unfavorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental testing.

Refinement of Predictive Models for CFA-Protein Interactions

A deeper understanding of the interactions between CFA-based ligands and their protein targets is crucial for the rational design of more potent and selective inhibitors. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are valuable tools for studying these interactions at the atomic level. researchgate.netnih.govfrontiersin.org

Predictive models can be refined by incorporating more sophisticated computational techniques and larger datasets. For instance, quantum mechanics/molecular mechanics (QM/MM) calculations can provide a more accurate description of the covalent bond formation between the CFA warhead and the cysteine residue of the target protein. These calculations can elucidate the reaction mechanism and identify the factors that contribute to the reactivity and selectivity of the inhibitor.

Machine learning models can also be developed to predict the likelihood of a covalent interaction between a CFA derivative and a specific protein. researchgate.netthieme-connect.de These models can be trained on features derived from the protein sequence and structure, as well as the chemical properties of the CFA ligand. nih.gov As more experimental data on CFA-protein interactions become available, these predictive models will become more accurate and reliable.

Sustainable Synthesis Approaches for CFA and its Derivatives

As the development of CFA-based compounds progresses, it will be increasingly important to consider the environmental impact of their synthesis. Green chemistry principles offer a framework for developing more sustainable and eco-friendly manufacturing processes. unife.itjddhs.commgesjournals.comjddhs.com

Potential strategies for the sustainable synthesis of CFA and its derivatives include:

Biocatalysis : The use of enzymes to catalyze specific steps in the synthesis can reduce the need for hazardous reagents and solvents. nih.gov

Flow Chemistry : Continuous flow processes can offer improved safety, efficiency, and scalability compared to traditional batch synthesis. tcichemicals.comresearchgate.netthieme-connect.demdpi.com This method allows for better control over reaction parameters and can minimize waste generation. researchgate.netthieme-connect.de

Alternative Solvents : Replacing conventional organic solvents with greener alternatives, such as water or bio-based solvents, can significantly reduce the environmental footprint of the synthesis. jddhs.com

Microwave-Assisted Synthesis : This technique can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption.

By incorporating these and other green chemistry approaches, the synthesis of CFA and its derivatives can be made more environmentally friendly and economically viable, ensuring the long-term sustainability of these promising therapeutic agents.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for ensuring the reproducibility of CFA synthesis and characterization?

- Methodological Guidance :

- Provide detailed synthesis protocols, including reaction conditions (temperature, solvent, catalysts) and purification methods (e.g., recrystallization, chromatography).

- For characterization, use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm molecular structure and purity .

- Report manufacturer details for specialized reagents (e.g., "Sigma-Aldrich, St. Louis, MO, USA") and equipment calibration protocols to minimize variability .

Q. How can researchers resolve contradictions in reported toxicological data for CFA analogs (e.g., fluoroacetamide)?

- Methodological Guidance :

- Conduct comparative dose-response studies across multiple model systems (e.g., in vitro cell lines vs. in vivo rodent models) to assess species-specific toxicity.

- Analyze discrepancies using meta-regression to account for variables like exposure duration, metabolite profiles, and assay sensitivity. For example, cardiac arrhythmias in humans vs. convulsions in animals may reflect differential metabolic activation .

Q. What statistical methods are appropriate for validating CFA’s inhibitory activity in enzymatic assays?

- Methodological Guidance :

- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values, ensuring at least three biological replicates.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare enantiomer efficacy, as stereochemistry significantly impacts CFA’s binding to targets like SARS-CoV-2 Mpro .

Advanced Research Questions

Q. How does CFA’s stereochemistry influence its covalent targeting efficiency in protease inhibition?

- Methodological Guidance :

- Synthesize enantiopure CFA derivatives and evaluate their kinetic parameters (kinact/KI) using stopped-flow spectrometry.

- Employ molecular dynamics simulations (e.g., GROMACS) to model stereospecific interactions with catalytic cysteine residues, as demonstrated in SARS-CoV-2 Mpro studies .

- Validate findings with X-ray crystallography to resolve binding poses of (R)- vs. (S)-CFA enantiomers .

Q. What strategies can reconcile discrepancies between in silico predictions and experimental data for CFA’s reactivity?

- Methodological Guidance :

- Cross-validate computational models (e.g., density functional theory for electrophilicity) with experimental Hammett substituent constants or kinetic isotope effects.

- Use isotopic labeling (e.g., ¹⁸O) to track reaction pathways and identify unanticipated intermediates .

Q. How can researchers optimize CFA-based probes for selective protein labeling in complex biological systems?

- Methodological Guidance :

- Integrate click chemistry (e.g., azide-alkyne cycloaddition) with CFA warheads to enable post-labeling enrichment and LC-MS/MS identification.

- Perform competitive ABPP (activity-based protein profiling) using broad-spectrum vs. CFA-specific inhibitors to assess selectivity .

Data Contradiction Analysis

Q. Why do CFA derivatives exhibit variable toxicity profiles across studies?

- Resolution Framework :

- Compare toxicity data across studies in a standardized table format (example below).

- Investigate confounding factors such as impurity profiles (e.g., residual solvents), route of administration, and species-specific detoxification pathways (e.g., glutathione conjugation) .

| Study Model | Dose (mg/kg) | Observed Effects | Key Confounders | Reference |

|---|---|---|---|---|

| Rat (in vivo) | 10 | Coma, no convulsions | Hepatic metabolism | |

| Human (case study) | 5 | Cardiac arrhythmias, seizures | Delayed medical intervention |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.